molecular formula C14H12N6O B11301622 N-(3-methylpyridin-2-yl)-3-(1H-tetrazol-1-yl)benzamide

N-(3-methylpyridin-2-yl)-3-(1H-tetrazol-1-yl)benzamide

Cat. No.: B11301622
M. Wt: 280.28 g/mol
InChI Key: KWPLEYYKTYCHAX-UHFFFAOYSA-N
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Description

N-(3-METHYLPYRIDIN-2-YL)-3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE is a synthetic organic compound that features a pyridine ring, a tetrazole ring, and a benzamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Properties

Molecular Formula

C14H12N6O

Molecular Weight

280.28 g/mol

IUPAC Name

N-(3-methylpyridin-2-yl)-3-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C14H12N6O/c1-10-4-3-7-15-13(10)17-14(21)11-5-2-6-12(8-11)20-9-16-18-19-20/h2-9H,1H3,(H,15,17,21)

InChI Key

KWPLEYYKTYCHAX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)C2=CC(=CC=C2)N3C=NN=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-METHYLPYRIDIN-2-YL)-3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE typically involves multi-step organic reactions. A common approach might include:

    Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Coupling with Pyridine Derivative: The tetrazole intermediate can then be coupled with a 3-methylpyridine derivative using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Formation of Benzamide: The final step involves the formation of the benzamide group, which can be done by reacting the intermediate with benzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group on the pyridine ring.

    Reduction: Reduction reactions could target the nitro groups if present in derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation of the methyl group might yield a carboxylic acid derivative.

Scientific Research Applications

N-(3-METHYLPYRIDIN-2-YL)-3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE could have various applications in scientific research:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-METHYLPYRIDIN-2-YL)-3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOIC ACID
  • N-(3-METHYLPYRIDIN-2-YL)-3-(1H-1,2,3,4-TETRAZOL-1-YL)ANILINE

Uniqueness

The uniqueness of N-(3-METHYLPYRIDIN-2-YL)-3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE lies in its specific combination of functional groups, which may confer unique biological or chemical properties compared to similar compounds.

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